1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione
CAS No.: 696626-43-4
Cat. No.: VC21398443
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696626-43-4 |
|---|---|
| Molecular Formula | C19H16N2O3 |
| Molecular Weight | 320.3g/mol |
| IUPAC Name | 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-2,3-dione |
| Standard InChI | InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-16-8-4-3-7-15(16)18(23)19(21)24/h1-8H,9-12H2 |
| Standard InChI Key | DJZOGPBLSUIJPY-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)C3=O |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)C3=O |
Introduction
The compound 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione is a complex organic molecule that combines structural elements of both 3,4-dihydroisoquinoline and indole-2,3-dione. This compound is not explicitly mentioned in the provided search results, so we will discuss its potential properties and synthesis based on related compounds and general principles of organic chemistry.
Synthesis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 3,4-dihydroisoquinoline and indole-2,3-dione moieties separately, followed by their coupling. A common approach might involve using a suitable linker or intermediate to connect these two components.
Synthesis Steps:
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Formation of 3,4-Dihydroisoquinoline: This could involve a Pictet-Spengler reaction or similar methods to form the isoquinoline ring.
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Formation of Indole-2,3-dione: This might involve the condensation of an aniline derivative with a suitable carbonyl compound.
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Coupling Reaction: A linker such as a 2-oxoethyl group could be used to connect the two moieties.
Potential Biological Activity
| Biological Activity | Related Compounds |
|---|---|
| Anticancer Activity | Isoquinoline derivatives have shown anticancer properties . |
| Neuroprotective Effects | Indole derivatives have been explored for neuroprotection . |
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